Benzhydrol, alpha-(3-(pyrrolidinyl)-1-propen-2-yl)-, hydrochloride
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Overview
Description
Benzhydrol, alpha-(3-(pyrrolidinyl)-1-propen-2-yl)-, hydrochloride is a compound that features a benzhydrol moiety linked to a pyrrolidine ring via a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydrol, alpha-(3-(pyrrolidinyl)-1-propen-2-yl)-, hydrochloride typically involves the following steps:
Formation of Benzhydrol: Benzhydrol can be synthesized through the reduction of benzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Alkylation: The benzhydrol is then alkylated with a suitable propenyl halide under basic conditions to form the alpha-(3-(pyrrolidinyl)-1-propen-2-yl) derivative.
Cyclization: The resulting intermediate undergoes cyclization with pyrrolidine in the presence of a base to form the final product.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydrol moiety, leading to the formation of benzophenone derivatives.
Reduction: Reduction reactions can convert the benzhydrol moiety back to its alcohol form.
Substitution: The propenyl chain and pyrrolidine ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Oxidation: Benzophenone derivatives.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzhydrol and pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, benzhydrol, alpha-(3-(pyrrolidinyl)-1-propen-2-yl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure allows for the investigation of binding affinities and mechanisms of action.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of benzhydrol, alpha-(3-(pyrrolidinyl)-1-propen-2-yl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The propenyl chain and pyrrolidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzhydrol: A simpler analog without the propenyl and pyrrolidine moieties.
Pyrrolidine: A basic nitrogen-containing heterocycle.
Benzophenone: An oxidized form of benzhydrol.
Uniqueness
Benzhydrol, alpha-(3-(pyrrolidinyl)-1-propen-2-yl)-, hydrochloride is unique due to its combination of a benzhydrol moiety with a propenyl chain and pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
18872-47-4 |
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Molecular Formula |
C20H24ClNO |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)prop-2-en-1-ol;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-17(16-21-14-8-9-15-21)20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2-7,10-13,22H,1,8-9,14-16H2;1H |
InChI Key |
MYNGVRYZFGKZHI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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